molecular formula C19H20N2O3S B10990952 N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B10990952
M. Wt: 356.4 g/mol
InChI Key: GSJRKEBNBDNFLB-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: is a synthetic organic compound characterized by the presence of a methoxybenzyl group and a benzothiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced via an amide coupling reaction using a suitable carboxylic acid and an amine.

    Introduction of the Methoxybenzyl Group: The final step involves the alkylation of the amide nitrogen with 2-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Products may include methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Products may include alcohol derivatives of the benzothiazole moiety.

    Substitution: Products depend on the nucleophile used but may include various substituted benzothiazoles.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the benzothiazole moiety is particularly interesting due to its known pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modifications.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxybenzyl group and the butanamide chain provides additional sites for chemical modifications, enhancing its versatility in various applications.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C19H20N2O3S/c1-24-16-9-4-2-7-14(16)13-20-18(22)11-6-12-21-19(23)15-8-3-5-10-17(15)25-21/h2-5,7-10H,6,11-13H2,1H3,(H,20,22)

InChI Key

GSJRKEBNBDNFLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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